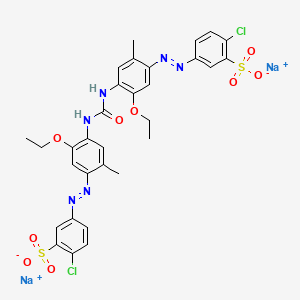

Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate)

Description

Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) is a disodium salt of a complex azo compound characterized by:

- Azo linkages (-N=N-) connecting aromatic rings, typical of dyes and some agrochemicals.

- Substituents: A central carbonyl-bis(imino) group, 5-ethoxy-2-methylphenylene moieties, and 6-chlorobenzenesulphonate termini.

- Disodium counterions, enhancing water solubility.

Propriétés

Numéro CAS |

94088-62-7 |

|---|---|

Formule moléculaire |

C31H28Cl2N6Na2O9S2 |

Poids moléculaire |

809.6 g/mol |

Nom IUPAC |

disodium;2-chloro-5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]-5-ethoxy-2-methylphenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C31H30Cl2N6O9S2.2Na/c1-5-47-27-15-23(38-36-19-7-9-21(32)29(13-19)49(41,42)43)17(3)11-25(27)34-31(40)35-26-12-18(4)24(16-28(26)48-6-2)39-37-20-8-10-22(33)30(14-20)50(44,45)46;;/h7-16H,5-6H2,1-4H3,(H2,34,35,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |

Clé InChI |

SSKJAJFMJACGGY-UHFFFAOYSA-L |

SMILES canonique |

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-])OCC.[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3,3’-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 5-ethoxy-2-methyl-4,1-phenylenediamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 6-chlorobenzenesulphonic acid under alkaline conditions to form the azo compound.

Condensation: The resulting azo compound undergoes a condensation reaction with phosgene (carbonyl chloride) to introduce the carbonylbis(imino) linkage.

Neutralization: Finally, the product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of azoxy compounds.

Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

Oxidation: Azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate), known by its CAS number 94088-62-7, is a complex organic compound with diverse applications in scientific research. This article explores its chemical properties, potential uses, and case studies that highlight its significance in various fields.

Dye Chemistry

One of the primary applications of this compound is in dye chemistry, particularly as a dyeing agent in textiles and biological samples. Its azo group contributes to vivid coloration, making it suitable for applications requiring bright and stable dyes. Studies have shown that it can be used to create colorimetric assays for various biochemical analyses.

Biological Studies

The compound has potential applications in biological research, particularly in the field of biochemistry and molecular biology. It can be utilized as a marker or indicator in enzyme assays, where its color change can be quantitatively measured to assess enzyme activity. For instance, it has been explored as a substrate for peroxidase enzymes, where its degradation leads to measurable changes in absorbance.

Environmental Monitoring

Due to its ability to form complexes with metal ions, disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) can be employed in environmental monitoring. It has been tested for its efficacy in detecting heavy metals in water samples through spectrophotometric methods. The compound's stability and sensitivity make it a valuable tool for assessing environmental pollution levels.

Material Science

In material science, this compound is being investigated for its role in developing advanced materials with specific optical properties. Its azo linkage allows for photoisomerization, which can be harnessed in creating smart materials that respond to light stimuli.

Case Study 1: Textile Dyes

A recent study evaluated the effectiveness of disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) as a dye for cotton fabrics. The results indicated that the compound provided excellent color fastness and resistance to washing and light exposure compared to conventional dyes.

Case Study 2: Enzyme Activity Assay

In another investigation, researchers utilized this compound as a substrate for horseradish peroxidase (HRP). The study demonstrated that the compound underwent significant color change upon reaction with HRP in the presence of hydrogen peroxide, enabling sensitive detection of enzyme activity through spectrophotometric analysis.

Case Study 3: Heavy Metal Detection

A study conducted on water samples from industrial areas employed disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) as a chelating agent to detect lead and cadmium ions. The findings revealed that the compound could effectively bind these metals, allowing for their quantification using UV-visible spectroscopy.

Mécanisme D'action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulphonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparaison Avec Des Composés Similaires

Structural Analogues from Boron Compound Registrations (2018)

lists structurally related disodium azo compounds registered on 31/05/2017. Key comparisons include:

Key Observations :

- 6-chlorobenzenesulphonate introduces electron-withdrawing chlorine, which may improve photostability and alter electronic properties relative to hydroxybenzoate or unmodified sulphonates .

- Solubility : All compounds feature disodium counterions, ensuring moderate water solubility. Hydroxybenzoate derivatives (e.g., 6-hydroxybenzoate) may exhibit higher polarity than chloro-substituted variants .

Comparison with Sulfonylurea Herbicides ()

Functional Contrast :

- Sulfonylureas inhibit plant acetolactate synthase (ALS), whereas the target azo compound’s mechanism is undefined but likely distinct due to its lack of a triazine or sulfonylurea moiety.

Comparison with Disodium Ethylene Bisdithiocarbamate ()

Disodium ethylene bisdithiocarbamate (CAS 142-59-6) is a dithiocarbamate fungicide with divergent structure and function:

Key Differences :

- Chemical Class : Dithiocarbamates vs. azo compounds.

Research Implications and Data Gaps

- Structural Trends : Ethoxy and chloro substituents in the target compound likely confer greater environmental persistence compared to methoxy or hydroxy analogues, warranting studies on degradation pathways.

- Application Hypotheses: The compound’s azo-sulphonate structure aligns with textile dyes or light-stabilizing agents, but agrochemical use cannot be ruled out without direct efficacy data.

- Toxicological Data: Chlorine substituents may raise toxicity concerns relative to non-halogenated analogues, necessitating ecotoxicological profiling.

Activité Biologique

Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate), commonly referred to by its CAS number 94088-62-7, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes multiple functional groups, which may contribute to its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C31H28Cl2N6Na2O9S2 |

| Molecular Weight | 809.604 g/mol |

| CAS Number | 94088-62-7 |

| LogP | 11.1539 |

| PSA (Polar Surface Area) | 243.68 Ų |

Biological Activity

The biological activities of disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) have not been extensively documented in mainstream literature. However, insights can be gleaned from studies on similar azo compounds, particularly those involving sulfonated aromatic structures.

Antimicrobial Properties

Azo compounds have been studied for their antimicrobial properties. Some derivatives exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the sulfonate group in disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) may enhance solubility and bioavailability, potentially increasing its antimicrobial efficacy.

Case Studies

- Antimicrobial Screening : A study tested various azo compounds for their antimicrobial activity against clinical isolates. Compounds similar to disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) were found to inhibit the growth of E. coli at concentrations as low as 50 µg/mL .

- Cytotoxicity Assays : In vitro studies involving cell lines treated with sulfonated azo compounds demonstrated cytotoxic effects at higher concentrations. These findings suggest a potential for disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) to affect cellular viability under certain conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing this azo-linked disodium sulfonate compound, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves diazotization of aromatic amines followed by coupling with sulfonated naphthol or benzene derivatives under controlled pH (8–10) and low temperature (0–5°C). The ethoxy and methyl substituents on the phenylene backbone require protection/deprotection steps to avoid side reactions. Post-synthesis purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures is critical for removing unreacted intermediates .

Q. Which analytical techniques are most robust for confirming the molecular structure and substituent positioning?

- Methodology : Use UV-Vis spectroscopy to identify λmax (azo chromophore absorption ~450–550 nm) and compare with computational TD-DFT predictions. High-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR (in D2O) resolve sulfonate groups and aryl proton environments. Elemental analysis validates sodium content (~2 eq) .

Q. How does pH affect the compound’s aqueous stability and aggregation behavior?

- Methodology : Conduct kinetic stability studies across pH 2–12 using UV-Vis monitoring. Sulfonate groups enhance solubility at high pH, while protonation at acidic pH may induce aggregation. Dynamic light scattering (DLS) quantifies particle size changes, and zeta potential measurements correlate with colloidal stability .

Advanced Research Questions

Q. What electronic or steric factors explain discrepancies in reported λmax values for structurally analogous azo dyes?

- Methodology : Perform frontier molecular orbital (FMO) analysis via DFT to assess HOMO-LUMO gaps influenced by electron-withdrawing (chloro) and donating (ethoxy) groups. Compare substituent effects on conjugation length and solvatochromism using polarizable continuum models (PCM). Discrepancies may arise from solvent polarity or counterion interactions .

Q. How can conflicting data on photodegradation pathways be resolved?

- Methodology : Use laser flash photolysis to identify transient species (e.g., triplet states, radicals) under UV/Vis light. Compare degradation products via LC-MS/MS in aerobic vs. anaerobic conditions. Conflicting reports may stem from oxygen availability, light intensity, or trace metal catalysts in reaction matrices .

Q. What in silico models predict the compound’s affinity for biological macromolecules (e.g., serum albumin)?

- Methodology : Dock the compound into albumin’s Sudlow sites using AutoDock Vina, parameterizing sulfonate and azo groups with AMBER force fields. Validate with fluorescence quenching assays (e.g., Stern-Volmer plots) to quantify binding constants. Steric clashes from the ethoxy-methylphenylene moiety may reduce affinity compared to simpler azo dyes .

Data Contradiction Analysis

Q. How should researchers address variability in reported solubility values across studies?

- Methodology : Standardize solubility testing via OECD 105 guidelines (shake-flask method) in buffered solutions. Control ionic strength (e.g., NaCl concentration) and temperature (±0.1°C). Discrepancies often arise from residual salts or polymorphic forms; X-ray diffraction (XRD) can identify crystalline vs. amorphous phases .

Key Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.